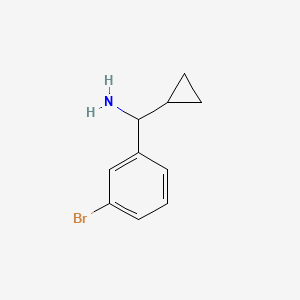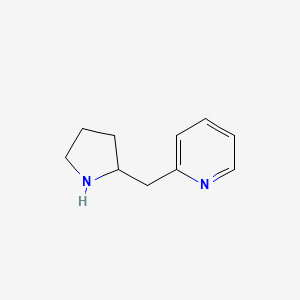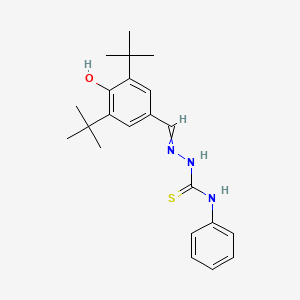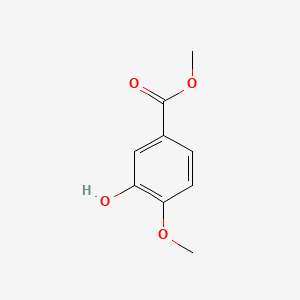
Methyl 3-hydroxy-4-methoxybenzoate
Overview
Description
Mechanism of Action
Biochemical Pathways
It is known that Methyl 3-hydroxy-4-methoxybenzoate may be used as a starting reagent in the novel synthesis of gefitinib . This synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
Result of Action
As it is used as a starting reagent in the synthesis of gefitinib , it may indirectly contribute to the effects of this drug, which is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases .
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxy-4-methoxybenzoate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer treatment . The compound undergoes several biochemical transformations, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . These interactions highlight its versatility and importance in biochemical processes.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. Studies have shown that it possesses cytotoxic properties, particularly against cancer cells. For example, it has demonstrated significant cytotoxicity against HeLa cells, a type of cervical cancer cell line . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer cell proliferation . These binding interactions result in the modulation of gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as anti-cancer properties, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation through processes such as methylation, sulfate conjugation, and glucuronidation . These metabolic pathways influence its bioavailability and overall efficacy. Additionally, the compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isovanillate can be synthesized through the esterification of isovanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture for several hours until the esterification is complete.
Industrial Production Methods: Industrial production of methyl isovanillate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Methyl isovanillate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl isovanillate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl vanillate: Similar in structure but differs in the position of the methoxy group.
Vanillic acid: Lacks the methyl ester group.
Isovanillin: Similar structure but lacks the ester group.
Uniqueness: Methyl isovanillate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOXUEFXRSIYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398845 | |
| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6702-50-7 | |
| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxy-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-hydroxy-4-methoxybenzoate in pharmaceutical research?
A: this compound serves as a key starting material in a novel synthesis of Gefitinib [, ]. Gefitinib is an anti-cancer drug used to treat certain types of lung cancer. This newly developed synthetic route, utilizing this compound, offers a more cost-effective and efficient method for Gefitinib production compared to previous methods [, ].
Q2: Has this compound been identified in natural sources?
A: Yes, this compound has been isolated from the leaves of Eugenia dysenterica []. This plant is known for its medicinal properties, and the identification of this compound within it suggests potential avenues for further research into its biological activities and potential therapeutic benefits.
Q3: Are there any studies comparing the efficiency of different synthetic routes for Gefitinib using this compound?
A: While research highlights the advantages of using this compound as a starting material for Gefitinib synthesis [, ], direct comparisons with other synthetic routes are limited in the provided literature. Further studies exploring and comparing different synthetic approaches would be valuable to optimize Gefitinib production fully.
Q4: What specific analytical techniques are employed to characterize and assess the purity of this compound and the synthesized Gefitinib?
A: Researchers utilized a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and MS, to confirm the structural identity of both this compound and the synthesized Gefitinib []. Furthermore, High-Performance Liquid Chromatography (HPLC) was employed to determine the purity of these compounds throughout the synthesis process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
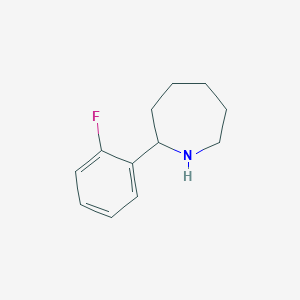




![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
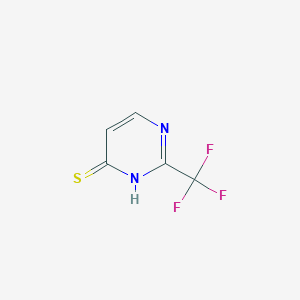
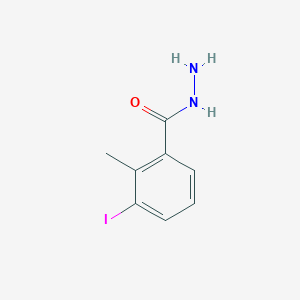
![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)
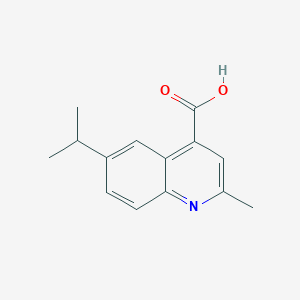
![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)
